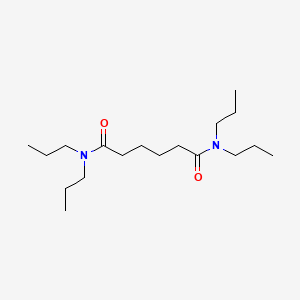
N,N,N',N'-tetrapropylhexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-tetrapropylhexanediamide is an organic compound with the molecular formula C18H36N2O2 It consists of a hexanediamide backbone with four propyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-tetrapropylhexanediamide typically involves the reaction of hexanediamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. The general reaction can be represented as follows:
Hexanediamide+4Propylamine→N,N,N’,N’-tetrapropylhexanediamide+By-products
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-tetrapropylhexanediamide involves large-scale reactors and optimized reaction conditions to maximize efficiency. The process includes steps such as purification, distillation, and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrapropylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The propyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
N,N,N’,N’-tetrapropylhexanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrapropylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetramethylethylenediamine: Similar structure but with methyl groups instead of propyl groups.
N,N,N’,N’-tetraethylethylenediamine: Contains ethyl groups instead of propyl groups.
N,N,N’,N’-tetrapropylethylenediamine: Similar but with an ethylenediamine backbone.
Uniqueness
N,N,N’,N’-tetrapropylhexanediamide is unique due to its specific propyl group substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
143356-44-9 |
|---|---|
Molecular Formula |
C18H36N2O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N,N,N',N'-tetrapropylhexanediamide |
InChI |
InChI=1S/C18H36N2O2/c1-5-13-19(14-6-2)17(21)11-9-10-12-18(22)20(15-7-3)16-8-4/h5-16H2,1-4H3 |
InChI Key |
VDYQQFXNCPRWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-2-methyl-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B10976969.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976975.png)

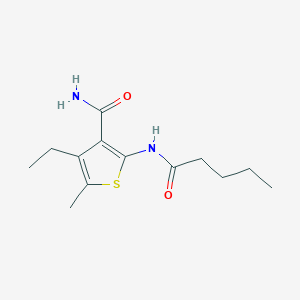
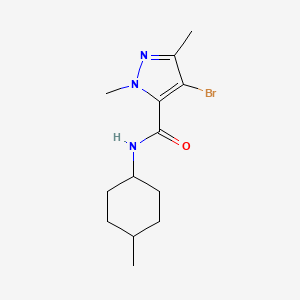

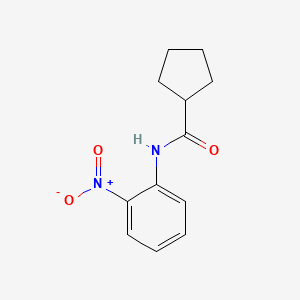
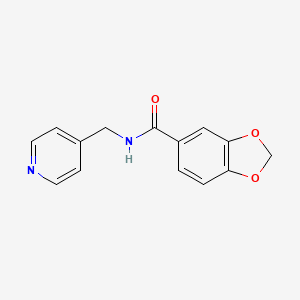
![2,5-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10977043.png)
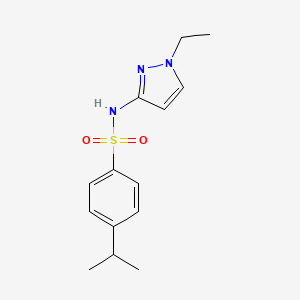
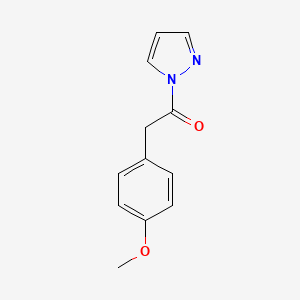

![6-{[4-(Propan-2-yl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10977067.png)
![propyl 2-[(phenylcarbamoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10977075.png)
